1-(5-Bromo-3-chloro-2-hydroxyphenyl)-3-methylbutan-1-one
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Overview
Description
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-3-methylbutan-1-one typically involves the bromination and chlorination of a hydroxyphenyl precursor, followed by the introduction of a methylbutanone group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-3-methylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and hydroxyl groups allows it to form hydrogen bonds and halogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one
- 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
- 1-(5-Bromo-3-chloro-2-hydroxyphenyl)propan-1-one
Uniqueness
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical reactivity and potential biological activity. Its methylbutanone moiety differentiates it from other similar compounds, providing unique properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H12BrClO2 |
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Molecular Weight |
291.57 g/mol |
IUPAC Name |
1-(5-bromo-3-chloro-2-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H12BrClO2/c1-6(2)3-10(14)8-4-7(12)5-9(13)11(8)15/h4-6,15H,3H2,1-2H3 |
InChI Key |
LDOZRWKJANODPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=CC(=C1)Br)Cl)O |
Origin of Product |
United States |
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